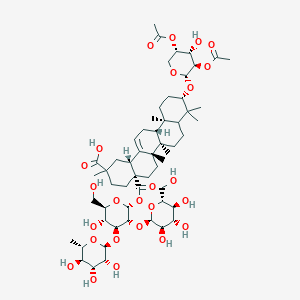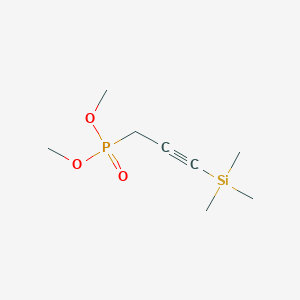
4-(Hydroxymethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)nicotinonitrile, also known as HONH4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HONH4 is a derivative of nicotinonitrile and has been found to possess several unique properties that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)nicotinonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(Hydroxymethyl)nicotinonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
4-(Hydroxymethyl)nicotinonitrile has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 4-(Hydroxymethyl)nicotinonitrile has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(Hydroxymethyl)nicotinonitrile for lab experiments is its high potency. 4-(Hydroxymethyl)nicotinonitrile has been found to be highly effective at inhibiting the growth of cancer cells, which makes it an ideal candidate for testing in preclinical studies. However, one of the limitations of 4-(Hydroxymethyl)nicotinonitrile is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(Hydroxymethyl)nicotinonitrile. One area of research is in the development of novel anti-cancer drugs that are based on the structure of 4-(Hydroxymethyl)nicotinonitrile. Another area of research is in the development of new synthesis methods that can improve the yield and purity of 4-(Hydroxymethyl)nicotinonitrile. Finally, there is a need for further research on the mechanism of action of 4-(Hydroxymethyl)nicotinonitrile, which could help to identify new targets for drug development.
Synthesemethoden
4-(Hydroxymethyl)nicotinonitrile can be synthesized through a multi-step process that involves the reaction of nicotinonitrile with formaldehyde and hydrogen gas. The resulting product is then treated with hydroxylamine to yield 4-(Hydroxymethyl)nicotinonitrile. This synthesis method has been extensively studied and has been found to be highly efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)nicotinonitrile has been found to have several potential applications in scientific research. One of the most promising areas of research is in the development of anti-cancer drugs. 4-(Hydroxymethyl)nicotinonitrile has been found to have potent anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells.
Eigenschaften
CAS-Nummer |
157650-27-6 |
|---|---|
Produktname |
4-(Hydroxymethyl)nicotinonitrile |
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
4-(hydroxymethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-7-4-9-2-1-6(7)5-10/h1-2,4,10H,5H2 |
InChI-Schlüssel |
HXEFYCZWBJQTHL-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1CO)C#N |
Kanonische SMILES |
C1=CN=CC(=C1CO)C#N |
Synonyme |
3-Pyridinecarbonitrile,4-(hydroxymethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)











